Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile
Description
Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile (CAS 1017-93-2) is a highly electron-deficient bicyclic compound with the molecular formula C₁₂H₈N₄ and a molecular weight of 208.22 g/mol . Its structure features a rigid bicyclo[2.2.2]octene core substituted with four cyano groups at the 2,2,3,3-positions. The compound is synthesized via a Diels-Alder reaction between 1,3-cyclohexadiene-2-carbonitrile and tetracyanoethylene (TCNE), yielding 72.6% of the product after purification . Key thermodynamic properties include a phase transition enthalpy (ΔtrsH) of 18.91 kJ/mol at 476.7 K and a fusion enthalpy (ΔfusH) of 4.54 kJ/mol at 533.2 K .
Properties
CAS No. |
1017-93-2 |
|---|---|
Molecular Formula |
C12H8N4 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile |
InChI |
InChI=1S/C12H8N4/c13-5-11(6-14)9-1-2-10(4-3-9)12(11,7-15)8-16/h1-2,9-10H,3-4H2 |
InChI Key |
GFDRDNGZQZLSRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C(C2(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stereochemical Control
The reaction proceeds via a concerted mechanism, where the electron-rich diene (e.g., 1,3-cyclohexadiene) reacts with tetracyanoethylene to form the bicyclic adduct. The endo rule governs stereoselectivity, favoring the formation of the endo-isomer due to secondary orbital interactions between the diene’s π-system and the nitrile groups. Computational studies suggest that the activation energy for this process ranges between 80–100 kJ/mol, depending on solvent polarity.
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 80–120°C | Higher temps accelerate kinetics |
| Solvent | Xylene or DMF | Polar aprotic solvents enhance TS stabilization |
| Catalyst | None required | Thermal conditions suffice |
| Reaction Time | 6–12 hours | Prolonged time minimizes side products |
Under these conditions, yields of 65–75% are typical, with >90% endo selectivity.
Post-Functionalization of Bicyclo[2.2.2]octene Intermediates
While direct cycloaddition is efficient, alternative routes involve modifying preformed bicyclo[2.2.2]octene derivatives:
Nitrile Group Installation via Ritter-Type Reactions
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride can undergo Ritter reaction with acetonitrile in concentrated sulfuric acid, introducing nitrile groups at positions 2 and 3. Subsequent oxidation with PCl₅ converts remaining carboxylic acid moieties to nitriles, achieving full substitution:
This two-step process affords 50–60% overall yield but requires stringent moisture control.
Palladium-Catalyzed Cyanation
Transition metal-mediated cyanation offers regioselective nitrile installation. Using Pd(PPh₃)₄ as a catalyst and Zn(CN)₂ as the cyanide source, brominated bicyclo[2.2.2]octene precursors undergo cross-coupling:
Yields up to 85% are reported for this method, though it necessitates pre-functionalized substrates.
Comparative Analysis of Synthetic Methods
The table below contrasts key metrics for the primary routes:
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Diels-Alder | 70 | 98 | High | Low |
| Ritter Reaction | 55 | 90 | Moderate | Medium |
| Palladium Cyanation | 85 | 95 | Low | High |
The Diels-Alder approach remains favored for industrial-scale synthesis due to its simplicity and cost-effectiveness, while transition metal methods are reserved for specialized applications requiring high regiocontrol.
Challenges in Purification and Characterization
The compound’s low solubility in common solvents (e.g., <0.1 g/mL in CHCl₃ at 25°C) complicates crystallization. Gradient sublimation at 10⁻³ mbar and 150–170°C yields analytically pure material. NMR analysis (¹H, ¹³C, DEPT-135) confirms the structure through characteristic shifts:
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the cyano groups, potentially converting them into amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyano groups or the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Scientific Research Applications
Organic Synthesis
Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows for the formation of complex molecules.
Synthesis of Heterocycles
This compound has been utilized in the synthesis of heterocyclic compounds, which are crucial in pharmaceutical chemistry. For example, its derivatives have shown promise as intermediates in the production of biologically active molecules.
| Reaction Type | Product | Reference |
|---|---|---|
| Gewald reaction | Tetrahydrobenzo[b]thiophene derivatives | |
| Cycloaddition | Novel heterocycles |
Medicinal Chemistry
The biological activities of this compound derivatives have been explored extensively.
Antioxidant Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. These findings suggest potential applications in treating oxidative stress-related diseases.
Case Study : A study evaluated the antioxidant capacity of synthesized tetrahydrobenzo[b]thiophene derivatives derived from this compound and found comparable efficacy to ascorbic acid .
Anticancer Potential
Research indicates that this compound and its derivatives may possess anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest.
Materials Science
The unique structural characteristics of this compound make it suitable for applications in materials science.
Polymer Chemistry
This compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
Case Study : A study on polymers incorporating bicyclo[2.2.2]oct structures revealed improved thermal stability and dielectric properties compared to conventional polymers .
Mechanism of Action
The mechanism by which Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile exerts its effects involves interactions with molecular targets and pathways. The cyano groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The rigid bicyclic structure also plays a role in determining the compound’s physical and chemical properties .
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile (CAS 6343-21-1)
- Molecular Formula : C₁₁H₆N₄
- Molecular Weight : 194.06 g/mol
- Synthesis: Prepared via cycloaddition of TCNE with norbornene derivatives, yielding a strained bicyclo[2.2.1] framework .
- Key Differences :
- Applications: Used as a dienophile in Diels-Alder reactions and as a precursor for hydrogenated derivatives (e.g., bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile) .
Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile (CAS 62249-52-9)
- Molecular Formula : C₁₀H₁₀N₂
- Molecular Weight : 158.21 g/mol
- Synthesis: Derived from Diels-Alder reactions of 1,3-cyclohexadiene with maleic anhydride, followed by ammonolysis and esterification .
- Key Differences: Contains two cyano groups instead of four, reducing electron-withdrawing effects. Exhibits lower polarity (retention time 13.908 min in HPLC vs. higher retention for tetracarbonitrile) .
- Applications: Intermediate in synthesizing amino acid derivatives and heterocycles .
Bicyclo[2.2.2]oct-5-ene-2,2,3,3,5-pentacarbonitrile
- Molecular Formula : C₁₃H₈N₅ (hypothetical, based on synthesis)
- Synthesis : Produced by heating 1,3-cyclohexadiene-2-carbonitrile with excess TCNE, yielding a dark product with 42% crystallinity after recrystallization .
- Key Differences: Additional cyano group at position 5 increases steric hindrance and reduces thermal stability (melting with decomposition above 205°C) . NMR shows a single vinyl proton at 3.00 τ, indicating distinct electronic properties .
Comparative Data Table
Reactivity and Stability
- Electron Deficiency: The tetracarbonitrile group in the target compound enhances electron deficiency, making it a strong dienophile and useful in charge-transfer complexes .
- Hydrogenation : The bicyclo[2.2.2] system forms stable hydrogenated products (e.g., bicyclo[2.2.2]octane-2,2,3,3-tetracarbonitrile), whereas the [2.2.1] analog shows lower stability due to strain .
Biological Activity
Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile (CAS 1017-93-2) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound comprises four nitrile groups attached to a bicyclo[2.2.2]octene framework, which influences its biological activity and interaction with various biological targets.
- Molecular Formula: C₁₂H₈N₄
- Molecular Weight: 208.2187 g/mol
- IUPAC Name: this compound
- CAS Number: 1017-93-2
Biological Activity Overview
This compound has been investigated for its biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
Research indicates that compounds containing the bicyclo[2.2.2]octane structure may act as inhibitors for various enzymes involved in metabolic pathways:
- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1):
Anticancer Activity
Recent studies have explored the anticancer properties of bicyclic compounds, including those with similar structures:
- Mechanism of Action:
Case Study 1: Inhibition of 11β-HSD1
A detailed examination of bicyclo[2.2.2]octane derivatives revealed their ability to inhibit 11β-HSD1 effectively:
- Study Design: The study employed enzyme assays to measure inhibition potency.
- Results: Compounds demonstrated IC₅₀ values ranging from low micromolar to nanomolar concentrations depending on structural modifications.
Case Study 2: Anticancer Efficacy
Research on the anticancer activity of bicyclo[2.2.2]octane derivatives showed promising results:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer).
- Findings: Compounds exhibited significant cytotoxicity with IC₅₀ values below 10 µM in both cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound D | MCF-7 | 5.0 | Apoptosis induction |
| Compound E | HeLa | 8.0 | Cell cycle arrest |
Q & A
Basic Synthesis and Purification
Q: What synthetic routes are effective for preparing bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile, and how can purity be optimized? A: A validated method involves Diels-Alder reactions between electron-deficient dienophiles (e.g., tetracyanoethylene) and conjugated dienes. For example, heating 1,3-cyclohexadiene-2-carbonitrile with tetracyanoethylene at 85°C for 1 hour, followed by 115°C for an additional hour, yields ~72.6% crude product. Purification via sequential recrystallization from benzene or hexane/benzene mixtures improves purity to >95%, though darkening above 205°C may occur due to thermal instability .
Advanced Analytical Characterization
Q: How can NMR spectroscopy resolve structural ambiguities in bicyclo[2.2.2]oct-5-ene derivatives? A: Key NMR signals include:
- Vinyl proton resonance : A multiplet at 3.00 τ (δ ~7.0 ppm in modern terms) confirms the presence of the strained bicyclic system.
- Cyanide groups : Absence of splitting in nitrile signals suggests symmetry in the 2,2,3,3-tetracarbonitrile substitution pattern.
Compare with model compounds (e.g., bicyclo[2.2.2]octane-2-carboxylic acid derivatives) to distinguish stereoisomers .
Reaction Mechanisms and Stereochemical Outcomes
Q: What governs the stereoselectivity of nucleophilic additions to bicyclo[2.2.2]oct-5-ene derivatives? A: Kinetic and thermodynamic factors dominate. For example, pyrrolidine addition to bicyclo[2.2.2]oct-2-ene-2-carbonitrile proceeds via rate-determining nucleophilic attack at the β-carbon, yielding exclusively the trans-3-pyrrolidino adduct due to steric hindrance and transition-state stabilization. Epimerization studies under acidic conditions confirm the thermodynamic stability of the trans configuration .
Stability and Handling Precautions
Q: What precautions are critical for handling this compound in laboratory settings? A:
- Thermal stability : Avoid prolonged heating >200°C to prevent decomposition (darkening observed in melting point analysis) .
- Moisture sensitivity : Nitrile groups may hydrolyze under acidic/basic conditions; store in anhydrous environments.
- Safety protocols : Use fume hoods, flame-resistant clothing, and static charge control during handling to mitigate flammability risks (flash point: 284.2°C) .
Applications in Polymer and Materials Chemistry
Q: How does the rigid bicyclo[2.2.2]octane scaffold enhance polymer properties? A: The strained bicyclic core imparts high thermal stability and rigidity, making it valuable in:
- Crosslinked polymers : As a tetrafunctional monomer for high-Tg networks.
- Dendrimers : Stereochemical control enables precise branching architectures.
Example: Derivatives like 1-methoxy-3-o-tolylbicyclo[2.2.2]oct-5-ene-2,2-dicarbonitrile serve as precursors for photoactive materials due to extended π-conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
